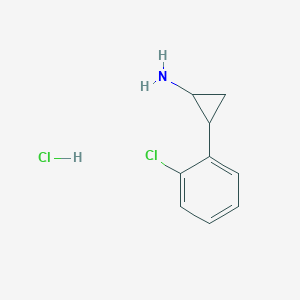

2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride

Overview

Description

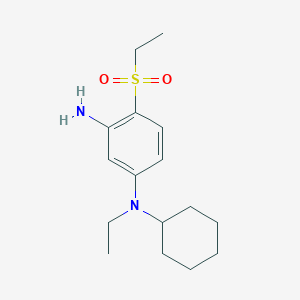

“2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a research chemical. It’s commonly referred to as ‘cyclopropylamphetamine’ or CPA. The CAS number for this compound is 90562-29-1 .

Molecular Structure Analysis

The molecular formula of “2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride” is C9H11Cl2N . The molecular weight is 204.10 .

Scientific Research Applications

Synthesis and Chemical Reactions

Alkenylzirconocenes in Synthesis : Research demonstrates that hydrozirconation of alkynes followed by transmetalation to dimethylzinc allows for the synthesis of alkenyl organometallic reagents, leading to allylic amine building blocks. This method can be applied to the formation of C-cyclopropylalkylamines, a category that includes compounds similar to 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, showcasing its potential in complex organic synthesis (Wipf, Kendall, & Stephenson, 2003).

Dehydrochlorination Studies : In a study involving N,N-Bis(silatranylmethyl)methylamine, its reaction with chloroform was observed to produce amine hydrochloride and dichlorocarbene. This indicates potential applications in studying reaction mechanisms involving chlorophenyl cyclopropanes (Lazareva & Lazarev, 2011).

Cyclopropenium Ion Catalysis : Research on the Beckmann rearrangement catalyzed by 1-chloro-2,3-diphenylcyclopropenium ion shows its efficiency in synthesizing amides/lactams. This highlights the catalytic potential of cyclopropenium ions, which could be relevant for related chlorophenyl cyclopropane compounds (Srivastava, Patel, Garima, & Yadav, 2010).

Structural Analysis and Material Science

Crystal Structure Analysis : The crystal structure of compounds like cyproconazole, which has a cyclopropane moiety similar to 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, has been determined, providing insight into the structural aspects of such chemicals. This is crucial for understanding their physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).

Kinetic and Mechanistic Studies : Studies on the reactions of phenyl thionocarbonates with alicyclic amines, including those related to chlorophenyl compounds, offer insights into reaction kinetics and mechanisms. Such studies are crucial for understanding how these compounds behave under various conditions (Castro, Leandro, Quesieh, & Santos, 2001).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Medicinal Compounds : Research into the asymmetric synthesis of clopidogrel hydrogen sulfate, involving intermediate compounds like 2-chlorophenyl glycine hydrochloride, underlines the relevance of chlorophenyl cyclopropane compounds in pharmaceutical synthesis (Sashikanth, Raju, Somaiah, Rao, & Reddy, 2013).

Sensing and Detection Technologies

- Selective Sensing of Amines : Azophenol dyes research demonstrates selective sensing capabilities for primary and secondary amines. Such methodologies could potentially be adapted for compounds like 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride, providing a basis for selective detection and analysis (Jung et al., 2008).

properties

IUPAC Name |

2-(2-chlorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADQUZTMDKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424799.png)

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)

![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)